2-Amino-N-ethyl-2-phenylacetamide
Description
Properties
IUPAC Name |
2-amino-N-ethyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-12-10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUPSAFYAKFTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Aminoacetamide Derivatives
A widely employed method involves the alkylation of 2-bromoacetamide intermediates with ethylamine. For example, 2-bromo-N-phenylacetamide reacts with ethylamine in the presence of potassium carbonate (K₂CO₃) and dichloromethane (DCM) at room temperature. The reaction typically completes within 3 hours, yielding this compound after extraction and purification. Key parameters include:
This method avoids hazardous reagents and is scalable, though yields depend on the purity of the bromoacetamide precursor.
Condensation Reactions Involving Ethylamine
Alternative routes utilize condensation between 2-aminoacetic acid derivatives and ethylamine. For instance, coupling 2-aminothiazol-4-acetic acid with N-ethyl-2-phenylethylamine in the presence of hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) achieves amide bond formation. This method, adapted from mirabegron synthesis, offers high chiral purity (>99.8%) when conducted in aprotic solvents like DMF or THF.
Reductive Amination Approaches
Reductive amination of 2-keto-N-ethyl-2-phenylacetamide with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol provides a one-pot synthesis route. This method is advantageous for avoiding halogenated intermediates but requires stringent pH control (pH 6–7) to suppress side reactions.
Optimization of Reaction Conditions
Solvent Selection and Temperature
Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF enhance coupling efficiency in condensation reactions, while DCM facilitates alkylation by stabilizing intermediates. Low temperatures (0–10°C) minimize byproduct formation during reductive amination.
Analytical Characterization
1H NMR (CDCl₃):
13C NMR (CDCl₃):
HPLC Purity:
Challenges in Industrial-Scale Synthesis
Chemical Reactions Analysis
Acylation Reactions
The primary amino group undergoes chemoselective acylation, forming N-acyl derivatives. Key findings include:
-
Mechanistic insight : Enzyme-catalyzed acylation follows a ternary complex model with inhibition by excess acyl donor (Kᵢ = 0.12 M for vinyl acetate) .
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Selectivity : The amino group reacts preferentially over the amide oxygen in non-enzymatic conditions .
Nucleophilic Substitution
The α-amino group participates in SN₂ reactions with alkyl halides and epoxides:
Example : Reaction with chloroacetaldehyde dimethyl acetal:
text2-Amino-N-ethyl-2-phenylacetamide + ClCH₂C(OCH₃)₂ → 2-[(2,2-Dimethoxyethyl)amino]-N-ethyl-2-phenylacetamide HCl
Conditions :
-
Solvent: Dichloromethane/water (2:1)
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Base: K₂CO₃ (3 equiv)
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Catalyst: Tetrabutylammonium bromide
Thiourea Formation
Reaction with aryl isothiocyanates generates bioactive thiourea derivatives:
| Isothiocyanate | Conditions | Product Application | Reference |
|---|---|---|---|
| 4-Fluorophenyl | EtOH, reflux, 4 h | Antimicrobial agents | |
| 2-Naphthyl | THF, RT, 2 h | COX-2 inhibitors |
Key data :
-
Reaction follows second-order kinetics (k = 0.014 M⁻¹min⁻¹ at 25°C) .
-
Electron-withdrawing substituents increase reaction rate by 2.3× .
Cyclization Pathways
Under acidic conditions, intramolecular cyclization forms heterocyclic systems:
Representative transformation :
textThis compound + TFA → Quinazoline-3-oxide derivative (72–89% yield)
Optimized parameters :
Reductive Alkylation
textNH₂ → NHCH₂CH₃ via: 1. Condensation with ethyl bromide 2. NaBH₄ reduction (EtOH, 0°C)
Protection/Deprotection Strategies
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Acylation | 0.18 ± 0.02 | 45.7 |
| Thiourea formation | 0.23 ± 0.03 | 38.2 |
| Cyclization | 0.09 ± 0.01 | 62.4 |
This systematic analysis demonstrates the compound's versatility in synthesizing pharmacologically relevant derivatives. Recent advances in enzyme-mediated acylations and acid-catalyzed cyclizations suggest promising directions for developing novel bioactive molecules.
Scientific Research Applications
Applications in Scientific Research
1. Chemistry
- Reagent in Organic Synthesis : 2-Amino-N-ethyl-2-phenylacetamide is utilized as a reagent to synthesize more complex organic molecules. Its ability to form various derivatives enhances its utility in chemical research .
- Building Block for Pharmaceuticals : The compound serves as an intermediate in the synthesis of pharmaceutical agents, contributing to the development of new drugs.
2. Biology
- Biochemical Assays : It is employed in biochemical assays to study enzyme activities and protein interactions. For instance, its interaction with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets .
- Antimicrobial Studies : Research has indicated that derivatives of phenylacetamides exhibit antibacterial properties. For example, certain derivatives have shown effectiveness against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, suggesting potential applications in agriculture as antimicrobial agents .
3. Medicine
- Potential Antiepileptic Activity : Recent studies have explored the antiepileptic effects of related compounds within the same chemical family. These investigations focus on their action on Slack potassium channels, indicating a pathway for developing new antiepileptic medications .
- Cancer Research : Compounds similar to this compound are being studied for their role in modulating histone acetylation, which is crucial for cancer cell proliferation and survival .
Data Tables
| Compound Name | Target Organism | Activity (EC50) |
|---|---|---|
| N-(4-fluorophenyl)thiazoleamide | Xanthomonas oryzae | 156.7 µM |
| N-(4-chlorophenyl)thiazoleamide | Xanthomonas axonopodis | 200 µM |
Case Studies
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial activity of various phenylacetamide derivatives against Xanthomonas oryzae. The results indicated that certain modifications to the phenyl ring significantly enhanced antibacterial potency, with some compounds achieving an EC50 value lower than that of established antibiotics .
Case Study 2: Antiepileptic Potential
In a recent investigation into Slack potassium channel inhibitors, several analogs of this compound were tested for their efficacy in reducing neuronal excitability. One compound demonstrated low micromolar potency, suggesting a promising avenue for developing new antiepileptic drugs .
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it could interact with receptor sites, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Comparisons
Key Compounds:
N-[2-(Diethylamino)ethyl]-2-phenylacetamide (CAS: 51816-17-2) Molecular Formula: C₁₄H₂₂N₂O Key Substituents: Diethylaminoethyl group instead of ethylamino.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Molecular Formula : C₁₁H₈Cl₂N₂OS
- Key Substituents : Dichlorophenyl and thiazolyl groups.
- Implications : The electron-withdrawing chlorine atoms enhance electrophilicity, while the thiazole ring introduces heterocyclic aromaticity, which may improve coordination with metal ions or biological targets .
2-[(2-Ethoxyphenyl)amino]-N-ethylacetamide Molecular Formula: C₁₂H₁₈N₂O₂ Key Substituents: Ethoxyphenylamino moiety. Implications: The ethoxy group improves solubility in polar solvents, while the anilino structure could modulate redox properties or metabolic pathways .
2-Phenylacetamide (CAS: 103-81-1) Molecular Formula: C₈H₉NO Key Substituents: Lacks amino and ethyl groups. Implications: Simpler structure with reduced hydrogen-bonding capacity, likely resulting in lower bioactivity compared to the target compound .
Physical and Chemical Properties
Biological Activity
2-Amino-N-ethyl-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO, with a molecular weight of approximately 201.27 g/mol. The presence of an amino group, an ethyl group, and a phenyl ring contributes to its unique chemical properties and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the phenyl group may participate in π-π stacking interactions with aromatic residues in target proteins. This dual capability enhances the compound's potential to modulate biochemical pathways involved in various physiological processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, making them candidates for further development as antimicrobial agents.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects, particularly through its ability to induce apoptosis in cancer cells .
- Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes, such as α-glucosidase, which is crucial in carbohydrate metabolism. Inhibitory assays demonstrated that modifications to the phenyl ring significantly affect the inhibitory potency .
Structure-Activity Relationship (SAR)
The SAR studies reveal that variations in the chemical structure of this compound can lead to significant changes in biological activity:
Case Studies
- In vitro Studies : A study conducted on HEK293 cells expressing human Slack potassium channels showed that certain derivatives exhibited low micromolar potency, indicating their potential use in treating neurological disorders .
- Animal Models : In vivo experiments have demonstrated that compounds similar to this compound can reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases .
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, which are essential for effective therapeutic use.
Q & A
Q. What are the common synthetic routes for 2-Amino-N-ethyl-2-phenylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution of a chloroacetamide precursor (e.g., 2-chloro-N-ethyl-2-phenylacetamide) with ammonia or an amine source. For example, refluxing a toluene:water (8:2) mixture containing the chloro precursor and sodium azide (1.5 eq) for 5–7 hours, followed by quenching with ice and purification via crystallization or extraction . Optimization may involve adjusting solvent polarity, temperature, or stoichiometry. Ethylamine can replace sodium azide to introduce the N-ethyl group. Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation . For non-crystalline samples, combine spectroscopic techniques:
- NMR : Compare ¹H/¹³C NMR shifts with NIST Chemistry WebBook data for related phenylacetamides (e.g., N-(2-phenylethyl)acetamide) to identify amine, ethyl, and phenyl group signals .
- FT-IR : Look for characteristic bands (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column, eluting with acetonitrile:water gradients. Validate purity against reference standards (e.g., USP/NF reagents) . For quantification, employ Karl Fischer titration for water content and combustion analysis for elemental composition (C, H, N) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR signal splitting) be resolved for this compound?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the ethyl group’s CH₂ protons may split due to restricted rotation; variable-temperature NMR can clarify dynamic effects . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What computational strategies are suitable for predicting the pharmacological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., neurotransmitter receptors) using crystal structures from the PDB. Generate pharmacophore models to identify critical interactions (e.g., hydrogen bonding via the acetamide group). Validate predictions with in vitro assays (e.g., receptor binding studies) .
Q. How do reaction solvent systems influence the stereochemical outcome of this compound synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring specific stereoisomers. For example, toluene:water mixtures promote SN2 mechanisms, leading to inversion at the chiral center. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures reduce side reactions (e.g., hydrolysis of the acetamide group).
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity in biphasic systems .
- Workflow : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or solubility data?
- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Characterize polymorphs via DSC (Differential Scanning Calorimetry) and PXRD. For solubility, use standardized shake-flask methods in buffers (pH 1–13) and logP calculations (e.g., ACD/Labs) . Cross-reference with EPA DSSTox or PubChem data for validation .
Q. What experimental controls are critical when studying this compound’s metabolic stability?
- Methodological Answer :
- In vitro : Use liver microsomes (human/rat) with NADPH regeneration systems and include positive controls (e.g., verapamil for CYP3A4 activity).
- Analytical : Employ LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-phenylacetamide) to correct for matrix effects .
Application-Oriented Research
Q. How can this compound be utilized in polymer science?
- Methodological Answer :
Its acetamide group can act as a hydrogen-bonding motif in supramolecular polymers. Synthesize block copolymers via RAFT polymerization, using the compound as a monomer. Characterize thermal stability (TGA) and mechanical properties (DMA) .
Q. What toxicological screening protocols are recommended for early-stage drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
